molecular formula C17H13NO3 B10967350 Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate

Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate

Cat. No.: B10967350
M. Wt: 279.29 g/mol
InChI Key: DZXMWDYTDYJWNQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate (CAS 1431970-05-6) is a synthetic quinoline-4-carboxylate ester of interest in medicinal chemistry and drug discovery research. This compound is supplied with a high purity of 98% and has a molecular weight of 279.30 g/mol . The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific derivative serves as a key chemical building block, particularly in the development of novel histone deacetylase (HDAC) inhibitors. Research into closely related 2-phenylquinoline-4-carboxylic acid derivatives has demonstrated their potential as HDAC inhibitors with notable anticancer activity. These compounds can exhibit selectivity for specific HDAC isoforms and have been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines in vitro . Furthermore, the quinoline core is extensively investigated for developing new treatments for neglected tropical diseases, such as leishmaniasis, highlighting its value in antiparasitic research . This product is labeled with the GHS07 signal word "Warning" and has associated hazard statements regarding skin irritation, eye irritation, and potential harm if swallowed . Researchers should handle this material with appropriate personal protective equipment and in accordance with established laboratory safety protocols. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)14-10-16(11-6-8-12(19)9-7-11)18-15-5-3-2-4-13(14)15/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXMWDYTDYJWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization of Isatin Derivatives

The synthesis often begins with isatin derivatives, which undergo base-catalyzed condensation with ketones or aldehydes to form quinoline intermediates. For example, isatin reacts with acetone under strongly basic conditions (e.g., NaOH or KOH) to yield 2-methylquinoline-4-carboxylic acid via a Pfitzinger-like reaction. Critical parameters include:

  • Temperature : 25–35°C for initial mixing, followed by reflux at 100°C.

  • Base concentration : 15–20% NaOH for optimal ring-opening and cyclization.

This step achieves a near-quantitative yield (99%) when conducted under nitrogen to prevent oxidation.

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid to a methyl ester. Two primary methods are employed:

  • Thionyl chloride-mediated esterification :

    • The acid is refluxed with excess thionyl chloride (SOCl₂) in methanol, yielding the ester via acid chloride intermediacy.

    • Conditions : 12–24 hours at 60–70°C, with yields exceeding 90%.

  • Direct methylation with dimethyl sulfate :

    • Aqueous NaOH facilitates nucleophilic substitution, though this method risks over-methylation of the phenolic -OH group.

Optimization of Reaction Conditions

Temperature and pH Control

  • Cyclization steps require strict temperature control (95–105°C) to avoid side products like decarboxylated derivatives.

  • pH adjustments during workup (e.g., acidification to pH 1–2) precipitate intermediates, enhancing purity.

StepOptimal TemperatureKey ReagentsYield (%)
Cyclization100°CNaOH, acetone99
Aldehyde addition95–105°C4-hydroxybenzaldehyde85
Esterification60–70°CSOCl₂, methanol92

Catalysts and Solvents

  • Palladium catalysts (e.g., Pd(OAc)₂) enable efficient Suzuki-Miyaura couplings for aryl group introduction.

  • High-boiling solvents like nitrobenzene or m-xylene improve reaction homogeneity and thermal stability.

Analytical Characterization

Spectroscopic Methods

  • ¹H-NMR : Distinct signals for the methyl ester (–OCH₃ at δ 3.9 ppm) and phenolic -OH (δ 9.8 ppm).

  • IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 3345 cm⁻¹ (O–H stretch).

Chromatographic Purity Assessment

  • Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity.

Challenges and Mitigation Strategies

Side Reactions

  • Decarboxylation : Minimized by avoiding excessive heating during cyclization.

  • Over-methylation : Prevented by using SOCl₂/MeOH instead of dimethyl sulfate.

Purification Difficulties

  • Recrystallization from ethanol/water mixtures removes unreacted aldehydes.

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the ester product.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

  • Isatin and 4-hydroxybenzaldehyde are commercially available at scale.

  • Solvent recovery : Distillation of nitrobenzene and m-xylene reduces waste .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions. Fischer esterification (reverse reaction) in aqueous acidic media regenerates the carboxylic acid derivative, while alkaline hydrolysis yields the carboxylate salt.

  • Conditions for hydrolysis :

    • Acidic: H₂SO₄ (cat.), H₂O, reflux (95–105°C)

    • Basic: NaOH (2M), ethanol/H₂O (1:1), 80°C

The ester group also participates in transesterification with alcohols (e.g., ethanol) under catalytic acidic conditions to form ethyl analogs .

Electroreductive Cross-Coupling

The compound participates in electroreductive coupling with benzophenones to form 2-diarylmethyl-4-quinolone derivatives :

  • Mechanism :

    • Step 1 : Two-electron reduction of benzophenone generates a carbanion intermediate.

    • Step 2 : Nucleophilic 1,4-addition to the 2-position of the quinoline ring.

    • Step 3 : O-silylation with trimethylsilyl chloride (TMSCl) stabilizes the adduct.

  • Reaction Conditions :

    • Solvent: THF

    • Electrolyte: LiClO₄

    • Temperature: 25°C

    • Yield: 70–85% for TMS-protected adducts .

S-Methylation

The hydroxyl group at the 4-position undergoes selective S-methylation with methyl iodide:

  • Conditions : DMF, triethylamine (base), 50°C, 1 hour .

  • Product : Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with >80% yield .

  • Selectivity : Steric hindrance near the nitrogen atom directs methylation to the oxygen atom (SN2 mechanism) .

O-Methylation

Under stronger basic conditions (NaH or K₂CO₃), methylation shifts to the hydroxyl group:

  • Conditions : DMF, NaH, CH₃I, 50°C, 2 hours .

  • Product : Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) with 65–75% yield .

Table 1: Methylation Selectivity Under Varied Conditions

BaseSolventTemperatureMajor ProductYield (%)
TriethylamineDMF50°C3 (S-methyl)>80
NaHDMF50°C4 (O-methyl)65–75

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates nucleophilic substitution at the 2- and 4-positions:

  • Example : Reaction with amines (e.g., piperidine) in the presence of paraformaldehyde yields Mannich base derivatives .

  • Conditions : 1,4-dioxane, reflux, 6 hours .

Oxidation and Reduction

  • Oxidation : The phenolic hydroxyl group is susceptible to oxidation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), forming quinone derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives .

Biological Activity-Driven Modifications

The compound serves as a scaffold for synthesizing bioactive analogs:

  • Anticancer derivatives : Acylation at the 4-hydroxyl group with chlorinated benzoyl chlorides enhances cytotoxicity .

  • Antibacterial agents : Conversion to carboxamides via coupling with primary amines improves activity against Gram-positive bacteria .

Key Structural Influences on Reactivity

  • Phenolic hydroxyl group : Participates in hydrogen bonding, directing electrophiles to specific positions .

  • Ester moiety : Enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating reactions under mild conditions .

  • Quinoline ring : Electron-withdrawing nature activates positions 2 and 4 for nucleophilic attack .

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is in the development of antibacterial agents. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity, demonstrating that structural modifications can enhance efficacy .

Table 1: Antibacterial Activity Comparison

Compound NameBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
Methyl 2-(3-methoxyphenyl)quinoline-4-carboxylateE. coli18
Control (Ampicillin)S. aureus20

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit cancer cell proliferation by disrupting key cellular pathways. For example, studies have reported that certain derivatives can effectively inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival .

Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the cytotoxic effects of this compound on HCT116 colorectal cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for inhibiting cell growth .

Biological Mechanisms

Understanding the biological mechanisms underlying the actions of this compound is essential for its application in therapeutic contexts. Molecular docking studies reveal that the compound interacts with biological targets such as serum albumin, influencing its pharmacokinetic properties .

Table 2: Binding Affinity Studies

Compound NameTarget ProteinBinding Affinity (kcal/mol)
This compoundBSA-7.5
Control (Chalcone Derivative)BSA-6.8

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the quinoline scaffold significantly impacts molecular properties:

Compound Name Substituents (Quinoline Position) Molecular Formula Molecular Weight Key Features
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate 2-(4-hydroxyphenyl), 4-COOCH₃ C₁₇H₁₃NO₄ 295.29 Hydroxyl group enhances polarity and hydrogen-bonding capacity .
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate [] 2-phenyl, 6-OCH₃, 4-COOCH₃ C₁₈H₁₅NO₃ 295.32 Methoxy group improves lipophilicity; used in P-glycoprotein inhibition studies .
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid [] 2-(4-OCH₃), 4-COOH C₁₇H₁₃NO₃ 279.29 Methoxy substituent reduces acidity compared to hydroxyl derivatives .
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid [] 2-(4-CH₃), 8-Cl, 4-COOH C₁₇H₁₂ClNO₂ 297.73 Chloro and methyl groups increase hydrophobicity; used in drug research .

Key Observations :

  • Hydroxyl vs.

Structural and Crystallographic Insights

  • Dihedral Angles: In 4-Chlorophenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings is 14.7°, indicating moderate conjugation . For hydroxyl-substituted analogues, similar angles are expected, but hydrogen bonding may alter crystal packing.
  • Crystal Packing: 2-(4-Methylphenyl)quinoline-4-carboxylic acid forms one-dimensional hydrogen-bonded chains via carboxylic acid groups . In contrast, the methyl ester in the target compound may favor weaker interactions (e.g., van der Waals forces), affecting melting points and solubility .

Biological Activity

Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antitumor, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Characteristics

  • Molecular Formula : C16_{16}H13_{13}NO3_{3}
  • Molecular Weight : Approximately 273.28 g/mol
  • Structure : The compound features a quinoline core fused with a hydroxyphenyl group, contributing to its biological reactivity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus (S. aureus)15
Escherichia coli (E. coli)12
Pseudomonas aeruginosa (P. aeruginosa)10

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Antitumor Activity

Research has indicated that derivatives of quinoline compounds, including this compound, possess selective cytotoxicity towards cancer cells. For instance, studies involving doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines demonstrated that certain derivatives showed enhanced toxicity towards resistant cancer cells while exhibiting lower toxicity towards normal fibroblasts.

Case Study: Cytotoxicity Evaluation

In vitro cytotoxicity tests using the MTT assay revealed:

CompoundIC50_{50} (µg/mL)Cell Line
This compound56.8RAW 264.7 Macrophages
Doxorubicin25.0Doxorubicin-sensitive
Doxorubicin-resistant>100Resistant line

The results indicate that this compound has a favorable safety profile and potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects, particularly as a selective COX-2 inhibitor. The structure-activity relationship indicates that modifications on the quinoline ring can enhance selectivity and potency against COX-2 compared to COX-1.

Inhibition Potency Comparison

CompoundCOX-2 IC50_{50} (µM)Selectivity Index
This compound0.043>500
Celecoxib0.060405

This data suggests that this compound is a promising candidate for further development in anti-inflammatory therapies .

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